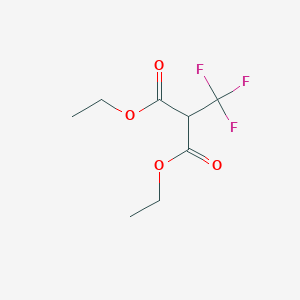

1,3-diethyl 2-(trifluoromethyl)propanedioate

Descripción general

Descripción

1,3-Diethyl 2-(trifluoromethyl)propanedioate, also known as EDTMP, is a trifluoromethyl-substituted dialkyl dicarboxylate. It is a colorless solid that is commonly used as a reagent in organic synthesis. EDTMP is also used in a variety of scientific research applications, including nucleic acid synthesis, protein synthesis, and biochemistry. In

Mecanismo De Acción

Target of Action

Diethyl (trifluoromethyl)propanedioate, also known as 1,3-Diethyl 2-(trifluoromethyl)propanedioate, is a derivative of malonic acid Malonic acid and its derivatives are known to interact with various enzymes and biochemical pathways .

Mode of Action

The compound is relatively acidic due to its α hydrogens being flanked by two carbonyl groups . This allows it to be easily converted into its enolate ion by reaction with a base like sodium ethoxide in ethanol . The enolate ion is a good nucleophile and can react rapidly with an alkyl halide to give an α-substituted malonic ester .

Biochemical Pathways

The trifluoromethyl group is known to be crucial in modern drug design and can affect a compound’s lipophilicity, solubility, stability, molecular conformation, and pka . These changes can lead to the discovery of new medicines and treatments .

Pharmacokinetics

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could impact the bioavailability of the compound.

Result of Action

The compound’s ability to form α-substituted malonic esters suggests it could play a role in the synthesis of various biochemical compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl (trifluoromethyl)propanedioate. For instance, the compound’s conversion into its enolate ion is facilitated by the presence of a base like sodium ethoxide in ethanol . Additionally, the trifluoromethyl group can enhance the compound’s stability, potentially making it more resistant to environmental degradation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1,3-diethyl 2-(trifluoromethyl)propanedioate in laboratory experiments is its ability to protect and modify functional groups. It is also an effective reagent for the synthesis of nucleoside phosphoramidites and peptide and peptidomimetic compounds. However, 1,3-diethyl 2-(trifluoromethyl)propanedioate is a strong acid and should be handled with caution, as it can cause skin and eye irritation.

Direcciones Futuras

The future of 1,3-diethyl 2-(trifluoromethyl)propanedioate research lies in the development of new and improved methods for its synthesis, as well as its application in the synthesis of nucleoside phosphoramidites, peptides, and peptidomimetic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-diethyl 2-(trifluoromethyl)propanedioate, as well as its potential environmental impacts. Finally, researchers should continue to explore the potential of 1,3-diethyl 2-(trifluoromethyl)propanedioate as a reagent for the protection and modification of functional groups in organic synthesis.

Métodos De Síntesis

1,3-diethyl 2-(trifluoromethyl)propanedioate can be synthesized from the reaction of trifluoroacetic anhydride with 1,3-diethyl-2-propanediol in the presence of a base such as pyridine. This reaction yields a mixture of the desired 1,3-diethyl 2-(trifluoromethyl)propanedioate and a small amount of the regioisomeric product, 1,2-diethyl 2-(trifluoromethyl)propanedioate. The reaction can be quenched with water, and the product can be isolated by extraction with ethyl acetate or other suitable solvent. The purity of the product can be checked by thin-layer chromatography.

Aplicaciones Científicas De Investigación

1,3-diethyl 2-(trifluoromethyl)propanedioate is used in a variety of scientific research applications, including nucleic acid synthesis, protein synthesis, and biochemistry. It is used as a reagent for the synthesis of nucleoside phosphoramidites, which are used in the automated synthesis of DNA and RNA oligonucleotides. 1,3-diethyl 2-(trifluoromethyl)propanedioate is also used in the synthesis of peptide and peptidomimetic compounds. It can be used to protect functional groups during the synthesis of peptides, as well as to modify peptides for improved solubility or stability.

Propiedades

IUPAC Name |

diethyl 2-(trifluoromethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFVGHRRSTWOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40852489 | |

| Record name | Diethyl (trifluoromethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40852489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (trifluoromethyl)propanedioate | |

CAS RN |

5828-96-6 | |

| Record name | Diethyl (trifluoromethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40852489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyl 2-(trifluoromethyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.